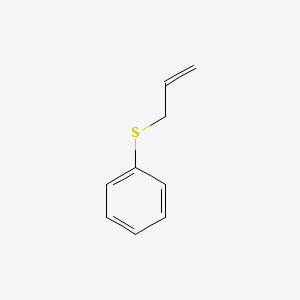

Allyl phenyl sulfide

Description

The exact mass of the compound (Allylthio)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNRLAFFKKBSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201002 | |

| Record name | (Allylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-64-0 | |

| Record name | (2-Propen-1-ylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Allylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Allylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ALLYLTHIOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZD2SYT8MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl sulfide, with the chemical formula C₉H₁₀S, is a versatile organosulfur compound utilized in various organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, structural features, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols, tabulated quantitative data, and visualizations of its synthesis and reactivity are presented to serve as a valuable resource for researchers in chemistry and drug development.

Chemical Structure and Properties

This compound, also known as (allylthio)benzene, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is structurally composed of an allyl group (CH₂=CH-CH₂-) attached to a phenyl group through a sulfur atom.

General and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is air-sensitive and should be handled accordingly.[1][2] It is insoluble in water but soluble in common organic solvents like diethyl ether.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀S | [1][5] |

| Molecular Weight | 150.24 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, unpleasant | [1][3] |

| Density | 1.024 g/mL at 20 °C | [1][2] |

| Melting Point | -48 to -46.5 °C | [1][2] |

| Boiling Point | 223-225 °C | [1][2] |

| Flash Point | >98 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.572 | [1][2] |

| CAS Number | 5296-64-0 | [5] |

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.85-6.00 | Multiplet | 1H | -CH=CH₂ |

| ~5.00-5.20 | Multiplet | 2H | -CH=CH₂ |

| ~3.55 | Doublet | 2H | -S-CH₂- |

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.9 | Aromatic C (quaternary) |

| ~134.1 | -CH=CH₂ |

| ~128.9 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~126.1 | Aromatic CH |

| ~116.9 | -CH=CH₂ |

| ~38.9 | -S-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3080 | Medium | =C-H stretch (alkene and aromatic) |

| 2920-2980 | Medium | C-H stretch (aliphatic) |

| 1630-1640 | Medium | C=C stretch (alkene) |

| 1580, 1480, 1440 | Medium-Strong | C=C stretch (aromatic) |

| 910-990 | Strong | =C-H bend (alkene) |

| 690, 740 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular ion) |

| 109 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic substitution of an allyl halide with a thiophenolate salt. The thiophenolate is typically generated in situ by deprotonating thiophenol with a base.

Experimental Protocol: Synthesis from Thiophenol and Allyl Bromide

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Thiophenol

-

Allyl bromide

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Acetone (solvent)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 equivalents) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Alkylation Reaction: To the freshly prepared sodium thiophenolate solution, add allyl bromide (1.1 equivalents) dropwise. The reaction is typically exothermic, and the temperature should be maintained around room temperature, with cooling if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation to yield the pure compound.

Reactivity and Logical Relationships

A key reaction of this compound is the thio-Claisen rearrangement , a[5][5]-sigmatropic rearrangement that occurs upon heating. This reaction leads to the formation of o-allylthiophenol.

The synthesis of this compound follows a straightforward logical workflow, from starting materials to the final purified product.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It is an irritant and may cause inflammation upon contact with skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] All manipulations should be performed in a well-ventilated fume hood. Store in a tightly closed container in a dry and well-ventilated place.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and reactivity are intended to be a valuable resource for professionals in the fields of chemical research and drug development. The information presented herein should facilitate the safe and effective use of this compound in various synthetic applications.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(5296-64-0) IR Spectrum [m.chemicalbook.com]

- 4. Allyl phenyl sulfone(16212-05-8) 1H NMR [m.chemicalbook.com]

- 5. This compound(5296-64-0) 1H NMR [m.chemicalbook.com]

- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

Spectroscopic Analysis of Allyl Phenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for allyl phenyl sulfide. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis, characterization, and drug development, facilitating the unambiguous identification and structural elucidation of this compound.

Introduction

This compound is a versatile organosulfur compound utilized in various chemical syntheses, including as a precursor for polymers and in the development of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for its quality control and for understanding its role in complex reaction mechanisms. This guide presents a consolidated overview of its 1H NMR, 13C NMR, and FT-IR spectral characteristics, supplemented with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the 1H and 13C NMR data for this compound, typically recorded in deuterated chloroform (CDCl3).

1H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for both the allyl and phenyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| H-2', H-6' (ortho) | ~7.35 - 7.45 | Multiplet | - |

| H-3', H-4', H-5' (meta, para) | ~7.20 - 7.35 | Multiplet | - |

| H-2 | ~5.85 - 6.00 | ddt | Jtrans ≈ 16.8, Jcis ≈ 9.9, Jvicinal ≈ 6.6 |

| H-3a (trans) | ~5.15 - 5.25 | d | Jtrans ≈ 16.8 |

| H-3b (cis) | ~5.05 - 5.15 | d | Jcis ≈ 9.9 |

| H-1 | ~3.55 - 3.65 | d | Jvicinal ≈ 6.6 |

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C-1' (ipso) | ~135.5 |

| C-4' (para) | ~129.0 |

| C-2', C-6' (ortho) | ~128.8 |

| C-3', C-5' (meta) | ~126.5 |

| C-2 | ~134.0 |

| C-3 | ~117.0 |

| C-1 | ~39.0 |

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the principal absorption bands for this compound.

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~3060 | C-H stretch | Ar-H (aromatic) |

| ~2920, ~2850 | C-H stretch | -CH2- (aliphatic) |

| ~1635 | C=C stretch | Alkene |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1440 | CH2 scissoring | -CH2- |

| ~990, ~915 | =C-H bend (out-of-plane) | Alkene |

| ~740, ~690 | Ar-H bend (out-of-plane) | Monosubstituted benzene |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR spectra of liquid samples such as this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogeneous solution.

4.1.2. Instrument Parameters and Data Acquisition

-

The 1H and 13C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.[2]

-

The spectrometer is locked onto the deuterium signal of the CDCl3 solvent.

-

The magnetic field is shimmed to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added.

-

For 13C NMR, a proton-decoupled pulse program is used. Key acquisition parameters include a spectral width of approximately 220 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise ratio.[1]

4.1.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The 1H and 13C spectra are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

4.2.1. Sample Preparation

-

A drop of neat this compound is placed on the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

-

The plates are mounted in the sample holder of the FT-IR spectrometer.

4.2.2. Instrument Parameters and Data Acquisition

-

A background spectrum of the empty sample compartment (or clean salt plates) is recorded to account for atmospheric CO2 and H2O, as well as any instrumental artifacts.

-

The sample is then placed in the spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm-1.

-

A resolution of 4 cm-1 is commonly used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4.2.3. Data Processing

-

The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

The peaks are identified and their wavenumbers are recorded.

Spectroscopic Data Correlation and Visualization

The following diagram illustrates the structure of this compound and the relationship between its atoms and their corresponding spectroscopic signals.

Caption: Correlation of this compound's structure with its key NMR and IR signals.

Conclusion

This technical guide has provided a detailed compilation of the 1H NMR, 13C NMR, and FT-IR spectroscopic data for this compound. The tabulated data, coupled with the standardized experimental protocols, offer a valuable resource for the scientific community. The visual representation of the structure-spectra correlation further aids in the rapid interpretation of the analytical data. This comprehensive information is crucial for ensuring the identity and purity of this compound in research and development settings.

References

An In-depth Technical Guide to the Physical Properties of Phenyl Allyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physical properties of Phenyl allyl sulfide (CAS 5296-64-0), with a specific focus on its melting and boiling points. The information herein is compiled for use in research, drug development, and other scientific applications where precise physicochemical data is essential.

Core Physical Properties

Phenyl allyl sulfide, also known as (allylthio)benzene, is a clear, colorless to almost colorless liquid with an unpleasant odor.[1][2] It is recognized for its utility as a crosslinking agent, a raw material for polymers, and an additive in lubricants.[3] Its key physical constants are critical for its application and handling.

Quantitative Data Summary

The melting and boiling points of Phenyl allyl sulfide are fundamental parameters for its purification, handling, and application in various chemical syntheses. The empirically determined values are summarized in the table below.

| Physical Property | Value | Citations |

| Melting Point | -48 to -46.5 °C | [1][3] |

| Boiling Point | 223 to 225 °C | [1][2][3] |

Experimental Protocols

The determination of melting and boiling points for an organic compound like Phenyl allyl sulfide requires standardized laboratory procedures to ensure accuracy and reproducibility. The following sections detail the common methodologies employed for these measurements.

3.1. Melting Point Determination (Capillary Method)

Due to the very low melting point of Phenyl allyl sulfide, this procedure would be conducted using a specialized low-temperature apparatus. The fundamental principle is the capillary method.

-

Principle: A small, uniform sample of the substance is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[2][3][4] For a pure compound, this range is typically narrow.[3][5]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A completely dry, solid sample of Phenyl allyl sulfide is obtained by freezing. The solid is then finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to compact the solid to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating/cooling block of the melting point apparatus, adjacent to the temperature sensor.[3]

-

Cooling: The apparatus is cooled to a temperature well below the expected melting point (e.g., -60 °C).

-

Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.[4]

-

Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a transparent liquid are recorded. This provides the melting point range.[4]

-

3.2. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7] In this method, this point is identified by observing the temperature at which a liquid, after being heated to produce a steady stream of vapor bubbles, just begins to be drawn back into an inverted capillary tube upon cooling.[1][8]

-

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

-

Procedure:

-

Sample Preparation: A small amount of Phenyl allyl sulfide (approximately 0.5 mL) is placed into the fusion tube.[1]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[6][9]

-

Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube, with the oil level sufficient to immerse the sample and the majority of the thermometer bulb.[1] The rubber band must remain above the oil level to prevent it from softening and breaking.[3][8]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[1] The shape of the tube promotes the circulation of oil via convection currents, ensuring uniform temperature distribution.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[1][6]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][10]

-

Visualized Experimental Workflow

The logical flow of determining the physical properties of a substance like Phenyl allyl sulfide can be visualized as a workflow. The diagram below illustrates the sequential steps from sample acquisition to the final determination of its melting and boiling points.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

Allyl Phenyl Sulfide (CAS 5296-64-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Allyl Phenyl Sulfide (CAS 5296-64-0), a key organosulfur compound. It covers its physicochemical properties, synthesis, reactivity, and known biological activities, with a focus on its relevance to chemical research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[2]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5296-64-0 | [1][3][4][5] |

| Molecular Formula | C₉H₁₀S | [1][3][6][7][8] |

| Molecular Weight | 150.24 g/mol | [2][3][6][7] |

| Melting Point | -48 to -46.5 °C | [1][9] |

| Boiling Point | 223-225 °C (lit.) | [1][4][5] |

| Density | 1.024 g/mL at 20 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.572 | [1][9] |

| Flash Point | >98 °C | [1][5] |

| Vapor Pressure | 0.309 mmHg at 25 °C | [1] |

| InChI Key | QGNRLAFFKKBSIM-UHFFFAOYSA-N | [3][7][10] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

| Spectrum Type | Availability/Reference |

| ¹H NMR | Spectrum available[10] |

| ¹³C NMR | Spectrum mentioned as available[10] |

| Mass Spectrometry (MS) | Spectrum available[7] |

| Infrared (IR) Spectroscopy | Spectrum available[7][8] |

Synthesis and Purification

The synthesis of this compound and related allylic sulfides can be achieved through several established methods in organic chemistry.

Experimental Protocol: Synthesis from Allyl Bromide

A common and straightforward method for the preparation of this compound involves the nucleophilic substitution of an allyl halide with a thiophenolate salt.[4]

Reaction: Sodium thiophenolate + Allyl bromide → this compound + Sodium bromide

Materials:

-

Sodium thiophenolate

-

Allyl bromide

-

Ethanol (as solvent)

Procedure:

-

Dissolve sodium thiophenolate in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add allyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude this compound by fractional distillation under vacuum.[4][9]

Caption: Synthesis workflow for this compound.

Alternative Synthetic Routes

Other methodologies for synthesizing allylic sulfides include:

-

Tin(II) triflate catalyzed reaction of allyl alcohols with thiols.[11]

-

Nickel(0) catalyzed reaction of allylic acetates with thiols.[11]

-

Iridium-catalyzed allylation of allyl carbonates with aliphatic thiols.[11]

Purification Protocol

For purification, the crude sulfide can be dissolved in diethyl ether, washed with an alkali solution and then water, and dried over calcium chloride.[4][9] The solvent is then evaporated, and the product is fractionally distilled, preferably under vacuum.[4][9] A key quality control check is that the purified product should not form a precipitate with an alcoholic solution of lead(II) acetate.[4][9]

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of both the allyl group and the thioether linkage.

-

Isomerization: In the presence of a base, this compound can undergo isomerization to the thermodynamically more stable propenyl phenyl sulfide.[12]

-

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (allyl phenyl sulfoxide) and sulfone (allyl phenyl sulfone).

-

Addition Reactions: The double bond of the allyl group can participate in various addition reactions.

-

[3][4]-Sigmatropic Rearrangement: Upon conversion to the corresponding sulfonium ylide, it can undergo a[3][4]-sigmatropic rearrangement.

Biological Activity and Applications in Drug Development

While specific research on the biological activities of this compound is limited, the broader class of allyl sulfides, particularly those derived from garlic (diallyl sulfide, diallyl disulfide), has been studied extensively.[13][14] These studies provide a strong rationale for investigating this compound and its derivatives as potential therapeutic agents.

Anticancer Potential

Organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have demonstrated anticancer activity in various cancer cell lines.[14][15][16]

Potential Mechanisms of Action (Inferred from related compounds):

-

Cell Cycle Arrest: Allyl sulfides can induce cell cycle arrest, often at the G2/M phase.[17]

-

Apoptosis Induction: They are known to trigger programmed cell death (apoptosis) in cancer cells.[15][17]

-

DNA Damage: Some studies suggest that these compounds can induce DNA damage in cancer cells, contributing to their cytotoxic effects.[15][16]

-

Enzyme Modulation: The allyl group is considered critical for the induction of Phase II detoxification enzymes like glutathione S-transferase (GST), which plays a role in chemoprevention.[18]

Caption: Inferred anticancer mechanisms of allyl sulfides.

Anti-inflammatory and Antioxidant Activity

Allyl sulfides possess anti-inflammatory and antioxidant properties.[19] Structurally similar compounds, like allyl phenyl selenide, are explored for their ability to mimic the antioxidant enzyme Glutathione Peroxidase (GPx), which protects against oxidative damage.[20] Diallyl sulfide has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in generating reactive oxygen species from the metabolism of various xenobiotics.[21] This suggests a potential role for this compound in mitigating oxidative stress-related pathologies.

Other Applications

This compound has also been used as a simulant for the chemical warfare agent 2-chloroethyl phenyl sulfide in decontamination studies.[22]

Conclusion

This compound (CAS 5296-64-0) is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry protocols. While direct biological data on this specific molecule is sparse, the extensive research on related natural allyl sulfides provides a compelling foundation for its exploration in drug discovery. The presence of the reactive allyl group is crucial for the observed anticancer, anti-inflammatory, and antioxidant activities in this class of compounds. Future research into the specific biological profile of this compound and its derivatives is warranted to unlock its full potential as a lead compound for novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Allylphenyl sulfide (CAS 5296-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 5296-64-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. Allylphenyl sulfide [webbook.nist.gov]

- 8. Allylphenyl sulfide [webbook.nist.gov]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound(5296-64-0) 1H NMR [m.chemicalbook.com]

- 11. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Allyl Sulfide Promotes Osteoblast Differentiation and Bone density via reducing mitochondrial DNA release mediated Kdm6b/H3K27me3 epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Substituted Allyl Phenyl Sulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing substituted allyl phenyl sulfide derivatives. These compounds are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, thiol-ene reactions, nickel-catalyzed couplings, and thio-Claisen rearrangements. Each section includes detailed experimental protocols, quantitative data summarized in tables, and visualizations of reaction mechanisms and workflows.

Palladium-Catalyzed Synthesis of Allyl Phenyl Sulfides

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds, offering a versatile and efficient method for the synthesis of allyl phenyl sulfides. The most prominent of these is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of a nucleophile. In this context, a thiophenol derivative acts as the nucleophile, reacting with an allylic substrate.

Reaction Mechanism: The Tsuji-Trost Allylation

The catalytic cycle of the Tsuji-Trost reaction for the synthesis of allyl phenyl sulfides begins with the coordination of a palladium(0) catalyst to the double bond of an allylic substrate (e.g., an allyl acetate or bromide), forming a π-allyl complex. This is followed by oxidative addition, where the leaving group is expelled, resulting in a π-allylpalladium(II) intermediate. The thiolate nucleophile, generated from a thiophenol and a base, then attacks the allyl moiety. The reaction can proceed through two main pathways depending on the nature of the nucleophile. For soft nucleophiles like thiolates, the attack typically occurs directly on the allyl group. The final step is reductive elimination, which releases the this compound product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Experimental Protocol: Palladium-Catalyzed Allylation of Thiophenols

This protocol is a general procedure for the synthesis of substituted allyl phenyl sulfides from aryl halides and allyl mercaptan, or more commonly, from substituted thiophenols and an allyl halide or acetate.

Materials:

-

Substituted thiophenol (1.0 eq)

-

Allyl bromide or allyl acetate (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., THF, Dioxane, Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted thiophenol, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe and stir the mixture.

-

Add the allyl bromide or allyl acetate dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed synthesis of allyl phenyl sulfides is compatible with a wide range of substituents on both the thiophenol and the allyl partner.

| Entry | Thiophenol Derivative | Allyl Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Thiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 92 |

| 2 | 4-Methylthiophenol | Allyl Acetate | Pd₂(dba)₃ (1) / dppf (2) | Cs₂CO₃ | Dioxane | 80 | 88 |

| 3 | 4-Methoxythiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 95 |

| 4 | 4-Chlorothiophenol | Allyl Acetate | Pd₂(dba)₃ (1.5) / Xantphos (3) | K₂CO₃ | Toluene | 100 | 85 |

| 5 | 2-Naphthalenethiol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 90 |

| 6 | Thiophenol | Cinnamyl Acetate | Pd₂(dba)₃ (1) / dppf (2) | Cs₂CO₃ | Dioxane | 80 | 82 |

| 7 | 4-Fluorothiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 89 |

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile method for the synthesis of thioethers, including allyl phenyl sulfides. It is considered a "click" reaction due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups.[3][4] The reaction proceeds via the addition of a thiol to an alkene.

Reaction Mechanisms: Radical and Michael Addition

The thiol-ene reaction can proceed through two primary mechanisms:

-

Radical Addition: This is the most common pathway and is typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical.[3][4]

-

Michael Addition: This pathway is catalyzed by a base or a nucleophile. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile in a Michael addition to an electron-deficient alkene.

Experimental Protocol: Radical-Mediated Thiol-Ene Reaction

Materials:

-

Substituted thiophenol (1.0 eq)

-

Allyl derivative (e.g., allyl acetate, 1.1 eq)

-

Radical initiator (e.g., AIBN, 5 mol%) or UV lamp

-

Anhydrous solvent (e.g., Toluene, THF)

Procedure:

-

In a quartz reaction vessel (if using UV light) or a standard flask, dissolve the substituted thiophenol and the allyl derivative in the anhydrous solvent.

-

If using a chemical initiator, add it to the mixture.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

If using UV initiation, irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature. If using a chemical initiator, heat the mixture to the appropriate temperature (e.g., 70-80 °C for AIBN).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Thiol-Ene Reaction Scope and Yields

| Entry | Thiophenol Derivative | Alkene | Initiator | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | Allyl Acetate | AIBN (5 mol%) | Toluene | 4 | 98 |

| 2 | 4-Bromothiophenol | 1-Octene | UV (365 nm) | THF | 2 | 95 |

| 3 | 4-Nitrothiophenol | Allyl Alcohol | AIBN (5 mol%) | Toluene | 6 | 91 |

| 4 | 2-Mercaptopyridine | Allyl Acetate | UV (365 nm) | THF | 3 | 93 |

| 5 | Thiophenol | N-Allylacetamide | AIBN (5 mol%) | Toluene | 5 | 96 |

Nickel-Catalyzed Synthesis of Allyl Phenyl Sulfides

Nickel catalysis offers a cost-effective alternative to palladium for the synthesis of allyl phenyl sulfides. Nickel complexes can efficiently catalyze the coupling of thiols with allylic substrates.

Experimental Protocol: Nickel-Catalyzed Thioallylation

This protocol describes the nickel-catalyzed addition of allylic sulfides to alkynes, which can be adapted for the synthesis of substituted allyl phenyl sulfides.[5]

Materials:

-

This compound derivative (1.0 eq)

-

Alkyne (1.2 eq)

-

Nickel catalyst (e.g., Ni(cod)₂, 5 mol%)

-

Ligand (e.g., PPh₃, 10 mol%)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the nickel catalyst and the ligand.

-

Add the anhydrous solvent, followed by the this compound derivative and the alkyne.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Presentation: Nickel-Catalyzed Thioallylation of Alkynes

| Entry | This compound | Alkyne | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |

| 1 | This compound | 1-Octyne | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 85 |

| 2 | Allyl p-tolyl sulfide | Phenylacetylene | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 88 |

| 3 | Cinnamyl phenyl sulfide | 1-Hexyne | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 78 |

| 4 | This compound | Ethyl propiolate | Ni(cod)₂ (5) | PPh₃ (10) | 80 | 91 |

Thio-Claisen Rearrangement

The thio-Claisen rearrangement is a[6][6]-sigmatropic rearrangement of an allyl aryl sulfide to an ortho-allyl thiophenol, which can then undergo further reactions. This thermal rearrangement is a powerful tool for the synthesis of specifically substituted aromatic sulfur compounds.[6][7]

Reaction Mechanism

The thio-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. The allyl group migrates from the sulfur atom to the ortho-position of the aromatic ring.

Experimental Protocol: Thermal Thio-Claisen Rearrangement

Materials:

-

Substituted this compound (1.0 eq)

-

High-boiling solvent (e.g., N,N-dimethylaniline, o-dichlorobenzene)

Procedure:

-

Dissolve the substituted this compound in the high-boiling solvent in a sealed tube.

-

Heat the mixture to a high temperature (typically 180-220 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by vacuum distillation.

-

Purify the product by column chromatography.

Data Presentation: Thio-Claisen Rearrangement Examples

| Entry | This compound Derivative | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | N,N-dimethylaniline | 200 | 6 | 2-Allylthiophenol | 85 |

| 2 | Crotyl phenyl sulfide | o-dichlorobenzene | 180 | 8 | 2-(1-Methylallyl)thiophenol | 75 |

| 3 | Allyl 2-naphthyl sulfide | N,N-dimethylaniline | 220 | 4 | 1-Allyl-2-naphthalenethiol | 80 |

Spectroscopic Data of this compound Derivatives

The structural characterization of synthesized this compound derivatives is crucial. The following table provides representative spectroscopic data for the parent compound, this compound.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 7.38-7.15 (m, 5H, Ar-H), 5.99-5.85 (m, 1H, -CH=), 5.13-5.06 (m, 2H, =CH₂), 3.59 (d, 2H, -S-CH₂-) | [8] |

| ¹³C NMR (CDCl₃, ppm) | δ 135.8 (Ar-C), 134.1 (-CH=), 129.3 (Ar-CH), 128.8 (Ar-CH), 126.3 (Ar-CH), 117.5 (=CH₂), 38.6 (-S-CH₂-) | [8] |

| IR (neat, cm⁻¹) | 3078 (C-H, sp²), 2980, 2915 (C-H, sp³), 1633 (C=C), 1583, 1478, 1439 (Ar C=C), 990, 920 (=C-H bend) | [9] |

| Mass Spec (EI, m/z) | 150 (M⁺), 135, 110, 109, 77, 41 | [10] |

Substituents on the phenyl ring or the allyl chain will cause predictable shifts in the NMR spectra and introduce characteristic bands in the IR spectrum. Mass spectrometry will show a corresponding shift in the molecular ion peak and potentially different fragmentation patterns.[11]

Experimental Workflow Summary

The general workflow for the synthesis and characterization of substituted this compound derivatives is outlined below.

References

- 1. Tsuji-Trost Reaction [organic-chemistry.org]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Nickel-catalyzed thioallylation of alkynes with allyl phenyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Allylphenyl sulfide [webbook.nist.gov]

- 10. Allylphenyl sulfide [webbook.nist.gov]

- 11. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Allyl Phenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for allyl phenyl sulfide. It is intended to equip laboratory professionals with the necessary information for its safe handling, storage, and use in research and development, ensuring the integrity and reliability of experimental outcomes. This document outlines potential degradation pathways, provides detailed protocols for stability assessment, and summarizes key physicochemical properties.

Physicochemical Properties and Recommended Storage

To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage and handling guidelines. The following table summarizes its key physicochemical properties and the recommended storage conditions derived from safety data sheets and chemical supplier information.

| Property | Value |

| CAS Number | 5296-64-0 |

| Molecular Formula | C₉H₁₀S |

| Molecular Weight | 150.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 223-225 °C |

| Storage Temperature | Cool, dry, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage.[1][2] |

| Storage Conditions | Store in a tightly sealed container, protected from light.[3][4] An inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2] |

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily initiated by exposure to atmospheric oxygen, light, and elevated temperatures. Understanding these pathways is crucial for designing appropriate stability studies and for interpreting analytical results.

Oxidative Degradation

Similar to other thioethers, the sulfur atom in this compound is prone to oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of allyl phenyl sulfoxide and subsequently allyl phenyl sulfone. These oxidation products have different polarities and chromatographic behaviors compared to the parent compound.

Dimerization via Thiol Intermediate

Cleavage of the allyl-sulfur bond, potentially initiated by light or heat, could lead to the formation of a thiophenol radical, which can then dimerize to form diphenyl disulfide. This degradation pathway is analogous to that observed for the selenium analog, allyl phenyl selenide. The formation of diphenyl disulfide, a yellow solid, could be a visual indicator of degradation.

Thermal Rearrangement

At elevated temperatures, this compound can undergo a thio-Claisen rearrangement, a[5][5]-sigmatropic shift, to form an isomeric thiophenol derivative. This intramolecular rearrangement represents a significant thermal degradation pathway.

Diagram of Potential Degradation Pathways

Caption: Potential degradation routes for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation. The following protocols provide a framework for conducting such a study.

General Experimental Workflow

The overall workflow for a forced degradation study involves sample preparation, exposure to stress conditions, and analysis of the stressed samples against a control.

Diagram of Forced Degradation Study Workflow

Caption: General workflow for conducting a forced degradation study.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).

-

Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent in a volumetric flask. This working solution will be used for the stress studies.

-

Control Sample: A portion of the working solution should be stored under recommended conditions (refrigerated, protected from light) and analyzed alongside the stressed samples.

Stress Conditions

The following are recommended stress conditions. The duration and intensity of the stress may need to be adjusted to achieve a target degradation of 5-20%.

3.3.1. Acidic and Basic Hydrolysis

-

Acidic: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Basic: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

3.3.2. Oxidative Degradation

-

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

3.3.3. Thermal Degradation

-

Solid State: Place a small, accurately weighed amount of this compound in a vial and keep it in an oven at 80°C for 48 hours.

-

Solution State: Keep a sealed vial of the working solution in an oven at 60°C for 48 hours.

3.3.4. Photolytic Degradation

-

Expose a thin layer of this compound in a petri dish and the working solution in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

Analytical Methodology

3.4.1. High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for identifying volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

-

Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Summary of Degradation under Stress Conditions

| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Products (by RRT or MS) |

| Control | |||

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Oxidative | |||

| Thermal (Solid) | |||

| Thermal (Solution) | |||

| Photolytic |

RRT: Relative Retention Time

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere. However, it is susceptible to degradation upon exposure to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and light. The primary degradation pathways likely involve oxidation of the sulfur atom, dimerization to diphenyl disulfide, and thermal rearrangement. For critical applications in research and drug development, it is essential to perform stability studies to understand the degradation profile and to develop and validate a stability-indicating analytical method to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a comprehensive resource for achieving these objectives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Allyl phenyl sulfide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of allyl phenyl sulfide, a compound of interest in various research and development applications.

Core Molecular Information

This compound is an organic sulfur compound with a distinct molecular structure. Its fundamental properties, including molecular weight and formula, are crucial for experimental design, quantitative analysis, and computational modeling.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀S[1][2][3][4] |

| Molecular Weight | 150.24 g/mol [1][2] |

| Alternate Names | (Allylthio)benzene, (2-Propen-1-ylthio)benzene[2] |

| CAS Number | 5296-64-0[2][3] |

The molecular formula, C₉H₁₀S, indicates that each molecule of this compound is composed of nine carbon atoms, ten hydrogen atoms, and one sulfur atom.[1][2][3][4] The molecular weight is approximately 150.241 g/mol .[3][4][5]

Experimental Considerations

Due to the scope of this document, detailed experimental protocols are not provided. However, the determination of molecular weight and formula for a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: This technique provides a precise mass-to-charge ratio, which directly corresponds to the molecular weight of the compound.

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, sulfur) in the compound, which is then used to derive the empirical and molecular formulas.

Logical Relationship of Molecular Properties

The relationship between the elemental composition, molecular formula, and molecular weight is a cornerstone of chemical characterization.

Caption: Workflow for determining molecular formula and weight.

References

Commercial Availability and Technical Profile of Allyl Phenyl Sulfide

For researchers, scientists, and professionals in drug development, Allyl Phenyl Sulfide (CAS No. 5296-64-0) is a readily accessible organosulfur compound. This guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols.

Commercial Suppliers

This compound is available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Key vendors include:

-

Thermo Scientific Chemicals (Fisher Scientific): Offers the compound with a purity of 97%.[1][2]

-

Santa Cruz Biotechnology: Provides this compound for proteomics research.[3][4]

-

Sigma-Aldrich (AldrichCPR): Lists the compound, noting that it is supplied for early discovery research and that the buyer is responsible for confirming its purity.[5][6]

-

Tokyo Chemical Industry (TCI): Supplies this compound with a purity of greater than 98.0% as determined by gas chromatography.[7][8][9]

-

Oakwood Chemical: Lists the compound with its key identifiers.[2]

-

CP Lab Safety: Offers the product with a minimum purity of 97% (GC).[10][11]

-

Robinson Brothers: A UK-based supplier.[12]

-

pH Scientific: A supplier based in New Zealand.[13]

-

BLD Pharm: Another commercial source for this chemical.[14]

-

Alfa Chemistry: Provides the compound for research use.[15]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various supplier and chemical database sources.

| Property | Value | Source(s) |

| CAS Number | 5296-64-0 | [2][3][4][6][7][8][9][10][11][15][16][17] |

| Molecular Formula | C₉H₁₀S | [2][3][4][8][10][11][16][17] |

| Molecular Weight | 150.24 g/mol | [2][3][4][6][8][10][11][16][17] |

| Appearance | Colorless to almost colorless clear liquid | [1][7][8][9] |

| Purity | ≥97% (GC) | [1][2][10][11] |

| Boiling Point | 223-225 °C | [1][2][3][12][15] |

| Melting Point | -48 to -46.5 °C | [1][3] |

| Density | 1.024 g/mL at 20 °C | [1][2][3][12] |

| Refractive Index | 1.572 - 1.574 (at 20 °C) | [1][2][3][9] |

| Flash Point | >98 °C | [1][2][3][9] |

| Solubility | Insoluble in water. Soluble in alcohol, chloroform, ether, and carbon tetrachloride. | [18] |

Safety and Handling

Based on the available Safety Data Sheets (SDS), this compound is considered hazardous.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5][10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] All work should be conducted in a well-ventilated fume hood.[12]

Experimental Protocols

While specific protocols for the application of this compound in drug development are proprietary and context-dependent, a general laboratory-scale synthesis and purification procedure is outlined below. This protocol is based on established chemical literature.

Synthesis of this compound

Objective: To synthesize this compound from Thiophenol and Allyl Bromide.

Materials:

-

Thiophenol

-

Sodium Hydroxide (NaOH)

-

Allyl Bromide

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve thiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide solution to form sodium thiophenoxide.

-

Alkylation: To the solution of sodium thiophenoxide, add a slight molar excess (e.g., 1.1 equivalents) of allyl bromide dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[14] Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.[1][12]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Organosulfur compounds, including allyl sulfides, are of significant interest in medicinal chemistry. While specific signaling pathways for this compound are not extensively detailed in publicly available literature, related compounds have been studied for their biological activities. For instance, diallyl sulfide has been investigated for its effects on antioxidant enzyme expression through the activation of the ERK/p38 signaling pathway.[19] Natural organosulfur compounds are also known to have chemopreventive effects and can induce apoptosis in tumor cells.[20] The development of hybrid drugs that can co-deliver hydrogen sulfide (H₂S) with other therapeutic agents is an emerging area of research.[21] Given these trends, this compound serves as a valuable building block and research tool for the development of novel therapeutic agents.

Potential Research Workflow

Caption: A logical workflow for utilizing this compound in drug discovery.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 5296-64-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 5296-64-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.cn]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound | 5296-64-0 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Allylphenyl sulfide [webbook.nist.gov]

- 17. Allylphenyl sulfide [webbook.nist.gov]

- 18. chembk.com [chembk.com]

- 19. Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of (Allylthio)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (Allylthio)benzene (also known as Allyl phenyl sulfide). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely.

Chemical and Physical Properties

(Allylthio)benzene is a colorless to pale yellow liquid with a pungent odor. It is important to be aware of its physical and chemical properties to handle it safely.[1]

| Property | Value | Reference |

| CAS Number | 5296-64-0 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₀S | [5][6] |

| Molecular Weight | 150.24 g/mol | [6] |

| Boiling Point | 223-225 °C | [1] |

| Melting Point | -48 to -46.5 °C | [4] |

| Density | 1.024 g/mL at 20 °C | [1] |

| Flash Point | >98 °C | [1] |

| Solubility | Insoluble in water. | [7] |

| Appearance | Colorless to pale yellow liquid. | [1] |

| Odor | Pungent, unpleasant. | [1][7] |

| Sensitivity | Air sensitive. | [4][5] |

Hazard Identification and GHS Classification

(Allylthio)benzene is classified as harmful and requires careful handling.[2][7]

GHS Classification:

-

Acute Oral Toxicity: Category 4[2]

-

Acute Dermal Toxicity: Category 4[2]

-

Acute Inhalation Toxicity: Category 4[2]

Hazard Statements:

Toxicological Information

While a specific oral LD50 value for (Allylthio)benzene in rats was not found in the reviewed literature, data for structurally related compounds are provided below for context. The toxicological properties of (Allylthio)benzene itself have not been fully investigated.[5]

| Compound | Oral LD50 (Rat) | Oral LD50 (Mouse) |

| Allylbenzene | 5540 mg/kg | 2900 mg/kg |

| Benzene | 930 mg/kg | - |

Potential Signaling Pathways in Metabolism and Toxicity

Based on the metabolism of its structural components, benzene and allyl sulfides, the following pathways are potentially involved in the biotransformation and toxicity of (Allylthio)benzene.

Metabolism: (Allylthio)benzene is likely metabolized in the liver. The benzene ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be detoxified by conjugation with glutathione.

Oxidative Stress Response: Allyl sulfides have been shown to induce the Nrf2-mediated antioxidant response. This pathway may be activated by (Allylthio)benzene or its metabolites to protect cells from oxidative damage.

Experimental Protocols

The following are generalized experimental protocols for assessing the acute toxicity of chemicals like (Allylthio)benzene, based on OECD guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 423

This test provides an estimate of the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex are typically used.

-

Dosing: A single dose of (Allylthio)benzene is administered by oral gavage. The test proceeds sequentially with a few animals at a time.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The number of mortalities at different dose levels is used to estimate the LD50.

Acute Dermal Irritation - OECD Guideline 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Site Preparation: An area of skin on the back of the rabbit is clipped free of fur.

-

Application: 0.5 mL of (Allylthio)benzene is applied to the test site and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The dressing remains in place for 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored.

Acute Eye Irritation - OECD Guideline 405

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of (Allylthio)benzene is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The effects are scored.

-

Evaluation: The severity and reversibility of the ocular lesions are assessed.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][9]

-

Avoid breathing vapors or mist.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][7][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling (Allylthio)benzene.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[2][7][9]

-

Hand Protection: Wear compatible chemical-resistant gloves.[2][7][9]

-

Skin and Body Protection: Wear a laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, a respirator may be necessary.[9]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[2][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11][12]

-

Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can lead to the release of irritating gases and vapors.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

Follow these procedures for cleaning up spills of (Allylthio)benzene.

-

Personal Precautions: Ensure adequate ventilation.[2][7] Remove all sources of ignition.[10][13] Wear appropriate personal protective equipment.[2][7]

-

Environmental Precautions: Prevent product from entering drains.[7]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[2][7][10][14]

Disposal Considerations

Dispose of (Allylthio)benzene and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2][14]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for (Allylthio)benzene before use and consult with your institution's environmental health and safety department for any questions.

References

- 1. This compound [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. Allylphenyl sulfide (CAS 5296-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [guidechem.com]

- 6. Allylphenyl sulfide [webbook.nist.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 14. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to Allyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl Phenyl Sulfide, including its alternative names, physicochemical properties, detailed experimental protocols for its synthesis and purification, and key reaction pathways.

Alternative Names and Identifiers

This compound is known by a variety of synonyms and systematic names in chemical literature and databases. A comprehensive list is provided below for easy reference.

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | (Allylthio)benzene |